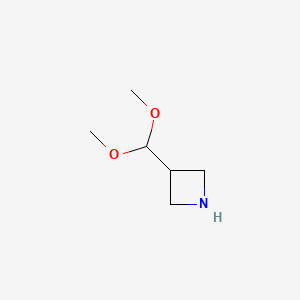

3-(Dimethoxymethyl)azetidine

Description

Significance of Azetidine (B1206935) Ring Systems in Organic Synthesis Research

The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, has garnered considerable attention in the field of organic chemistry. researchgate.net Its unique structural and electronic properties make it a valuable building block in the synthesis of complex molecules and a privileged motif in medicinal chemistry. rsc.org

The exploration of heterocyclic chemistry began in the 1800s, alongside the emergence of organic chemistry as a distinct discipline. researchgate.net Early discoveries, such as the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) from starch in 1832, laid the groundwork for understanding these cyclic compounds. wikipedia.org While five- and six-membered heterocycles were more readily accessible and thus more extensively studied initially, the unique properties of four-membered rings, including azetidines, eventually captured the interest of chemists. researchgate.net Initially, azetidines were considered somewhat esoteric, but the discovery of naturally occurring azetidine-containing compounds, like azetidine-2-carboxylic acid, spurred increased research into this class of heterocyles. rsc.org

Azetidines are characterized by significant ring strain, a consequence of their four-membered ring structure. This strain, estimated to be around 25.4 kcal/mol, is a driving force for their reactivity. rsc.org This value lies between the higher strain of the more reactive three-membered aziridines (approximately 27.7 kcal/mol) and the lower strain of the more stable five-membered pyrrolidines (approximately 5.4 kcal/mol). rsc.org This intermediate level of strain endows azetidines with a unique balance of stability and reactivity, making them amenable to handling while still being susceptible to specific ring-opening reactions under appropriate conditions. rsc.orgrsc.org This reactivity profile allows for their use in strain-release-driven functionalization, providing access to a variety of more complex nitrogen-containing molecules. researchgate.net

The strained nature of the azetidine ring can, however, also lead to decomposition pathways not observed in larger, less strained heterocyclic systems. nih.gov For instance, acid-mediated intramolecular ring-opening has been reported in certain N-substituted azetidines. nih.gov

The structure of 3-(Dimethoxymethyl)azetidine features a central azetidine ring substituted at the 3-position with a dimethoxymethyl group. This substituent introduces specific steric and electronic properties to the azetidine core. The presence of the acetal (B89532) functionality offers a handle for further chemical transformations, such as hydrolysis to the corresponding aldehyde, which can then be used in a variety of subsequent reactions. The stereochemistry of substituted azetidines, including the puckering of the ring, can be influenced by the nature and position of the substituents. capes.gov.br

The table below summarizes some of the key properties of the azetidine ring system.

| Property | Description |

| Structure | Four-membered saturated ring containing one nitrogen atom. |

| Ring Strain | Approximately 25.4 kcal/mol, intermediate between aziridines and pyrrolidines. rsc.org |

| Reactivity | Susceptible to ring-opening reactions due to ring strain, allowing for diverse functionalization. rsc.org |

| Stability | More stable and easier to handle than the corresponding three-membered aziridines. rsc.org |

Scope and Relevance of this compound in Modern Synthetic Methodologies

The azetidine scaffold has become increasingly popular in medicinal chemistry and drug discovery. chemrxiv.org This is due in part to the favorable physicochemical properties that the rigid, three-dimensional structure of the azetidine ring can impart to a molecule. nih.gov The incorporation of azetidine moieties can lead to improvements in properties such as metabolic stability and aqueous solubility.

While much of the focus in azetidine synthesis has been on 3-substituted derivatives, the development of methodologies to access diversely functionalized azetidines, including those with substituents at other positions, is an active area of research. chemrxiv.org The compound this compound serves as a valuable building block in this context. The dimethoxymethyl group can be readily converted to other functional groups, providing a versatile entry point for the synthesis of a wide range of more complex azetidine derivatives. These derivatives are of interest for their potential applications in areas such as asymmetric catalysis and the development of new therapeutic agents. nih.govchemrxiv.org

The synthesis of functionalized azetidines often involves multi-step sequences, and the availability of key building blocks like this compound is crucial for the efficient construction of target molecules. Recent advances in synthetic methods, such as palladium-catalyzed C-H amination and strain-release homologation of azabicyclo[1.1.0]butanes, have expanded the toolbox for accessing these important heterocyclic systems. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

3-(dimethoxymethyl)azetidine |

InChI |

InChI=1S/C6H13NO2/c1-8-6(9-2)5-3-7-4-5/h5-7H,3-4H2,1-2H3 |

InChI Key |

CLPLNAWTHBRJKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1CNC1)OC |

Origin of Product |

United States |

Mechanistic Investigations of Azetidine Formation and Transformation

Exploration of Reaction Pathways and Transition States

Understanding the intricate pathways and energetic landscapes of azetidine-forming reactions is fundamental to controlling their synthesis. Various mechanisms, including radical, cycloaddition, and metal-mediated pathways, have been elucidated, often leveraging the relief of ring strain as a thermodynamic driving force.

Radical cascade reactions have emerged as a powerful strategy for azetidine (B1206935) synthesis under mild conditions. Photoredox catalysis, particularly with copper-based photosensitizers, can initiate these cascades. One such mechanism involves a [3+1] radical cyclization of simple alkyl amines with alkynes. nih.gov

The proposed pathway begins with the generation of an α-aminoalkyl radical. This radical adds to an alkyne to form a vinyl radical intermediate. A key 1,5-hydrogen atom transfer (HAT) process then occurs, producing a more stable tertiary radical. The final ring-closing step is a 4-exo-trig cyclization of this tertiary radical to form the azetidine ring. nih.gov The resulting azetidine radical is then reduced and protonated to yield the final product. nih.gov This process demonstrates high diastereoselectivity, favoring the anti-diastereomer, which is rationalized by a steric model where the cyclization proceeds through a less-strained transition state. nih.gov

Table 1: Key Steps in Photo-Induced Radical Cascade Cyclization for Azetidine Synthesis

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Radical Generation | Oxidation of a tertiary amine and subsequent deprotonation to form an α-aminoalkyl radical. | α-aminoalkyl radical |

| 2. Addition to Alkyne | The α-aminoalkyl radical adds to a terminal alkyne. | Vinyl radical |

| 3. 1,5-Hydrogen Atom Transfer (HAT) | Intramolecular hydrogen abstraction to form a new tertiary radical. | Tertiary carbon radical |

| 4. 4-exo-trig Cyclization | Regioselective cyclization to form the four-membered azetidine ring. | Azetidine radical |

| 5. Reduction & Protonation | The azetidine radical is reduced by the Cu(0) complex and protonated to yield the final product. | Neutral azetidine |

Data sourced from a study on photo-induced copper catalysis. nih.gov

Cycloaddition reactions are a cornerstone of azetidine synthesis. The [2+2] photocycloaddition, known as the aza-Paternò-Büchi reaction, is a notable example. rsc.org Recent studies using visible light and an Iridium(III) photocatalyst have shown that 2-isoxazoline-3-carboxylates can react with alkenes to form azetidines. rsc.org Mechanistic investigations suggest this reaction proceeds via a triplet energy transfer from the excited photocatalyst to the isoxazoline. The resulting triplet state is reactive towards the [2+2] cycloaddition, whereas the singlet excited state is not. rsc.org

In contrast to concerted pathways, stepwise mechanisms are also prevalent. For instance, the reaction of alkynyl ketones with N-tosylimines can be catalyzed by DMAP to produce substituted azetidines. organic-chemistry.org This transformation likely proceeds through a stepwise pathway involving nucleophilic attack followed by cyclization, rather than a concerted cycloaddition. Another formal [4+1] cycloaddition for ring expansion of 3-methyleneazetidines involves a rhodium catalyst. rsc.orgnsf.gov The mechanism can proceed through either a concerted 1,2-migration or a stepwise N–C ring opening and closure via a zwitterionic intermediate after the initial nucleophilic addition of the azetidine nitrogen to a Rh-carbene. rsc.orgnsf.gov

The high ring strain of bicyclic precursors, such as azabicyclo[1.1.0]butanes (ABBs), is a powerful thermodynamic driving force for synthesizing functionalized azetidines. bris.ac.uknih.govnih.gov A multicomponent synthesis strategy harnesses this strain-release reactivity. The process begins with the coupling of azabicyclo[1.1.0]butyl-lithium with an acyl silane (B1218182). The resulting alkoxide intermediate undergoes a bris.ac.ukresearchgate.net-Brook rearrangement to generate a carbanion, which triggers the instantaneous ring-opening of the strained central bond of the ABB fragment. nih.gov This rapid, strain-release-driven sequence allows for the modular and diverse synthesis of 1,3,3-trisubstituted azetidines by sequentially adding three different electrophilic partners. bris.ac.uknih.govnih.govresearchgate.net The addition of nucleophilic organometallic species to in situ generated azabicyclobutanes also enables the selective formation of 3-arylated azetidines through strain-release. rsc.org

A wide array of metals, including palladium, copper, rhodium, titanium, and lanthanides, catalyze various transformations to form azetidines.

Palladium: Intramolecular Pd(II)-catalyzed C(sp³)–H amination is a key method for azetidine synthesis. The mechanism involves the generation of an octahedral Pd(IV) species after oxidative addition. Subsequent intramolecular cyclization forms the azetidine ring. rsc.org

Copper: Copper catalysts are used in multicomponent reactions to form functionalized azetidines. organic-chemistry.org They also play a crucial role in photo-induced radical cascades, where the multiple accessible oxidation states of copper facilitate the radical processes. nih.gov Direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents is also rapidly achieved in the presence of Cu(OTf)₂ to yield bis-functionalized azetidines. organic-chemistry.org

Rhodium: Rhodium catalysts, such as Rh₂(OAc)₂, are effective in promoting the ring expansion of 3-methyleneazetidines with diazo compounds. rsc.orgnsf.gov The mechanism involves the formation of a Rh-carbene, which is attacked by the azetidine nitrogen, leading to ring expansion. rsc.orgnsf.gov

Titanium: Ti(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents provides access to spirocyclic NH-azetidines through a proposed Kulinkovich-type pathway. rsc.org

Lanthanum: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective Lewis acid catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.gov The catalyst activates the epoxide, allowing for a 4-exo-tet cyclization to form the azetidine ring with an adjacent hydroxyl group. This method is notable for its tolerance of acid-sensitive functional groups, which is often a challenge because the basicity of the amine nucleophile can quench the acid catalyst. nih.gov

Regioselectivity and Diastereoselectivity in Azetidine Synthesis

Controlling the substitution pattern on the azetidine ring is a critical aspect of its synthesis. Regioselectivity determines which atoms form the new bonds, while diastereoselectivity controls the relative three-dimensional arrangement of substituents.

The regioselectivity of azetidine formation is highly dependent on the specific reaction mechanism and the nature of the precursor.

In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, the regioselectivity of the ring closure is a key feature. For cis-3,4-epoxy amines, the reaction proceeds via a C3-selective intramolecular aminolysis, which is a 4-exo-tet cyclization, to afford the corresponding 3-hydroxyazetidine. nih.gov This contrasts with the analogous reaction of trans-3,4-epoxy amines, which yields 3-hydroxypyrrolidines via a 5-endo-tet cyclization. nih.gov The stereochemistry of the epoxide precursor thus dictates the regiochemical outcome of the ring-closing step.

Another example is the synthesis of 3-methoxyazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. researchgate.net Mechanistic proposals consider two competing pathways following the reduction of the imine: a 3-exo-tet cyclization to form a 2-bromomethyl-2-methylaziridine intermediate, or a direct 4-exo-tet cyclization to form a 3-bromoazetidine. researchgate.net Experimental and theoretical studies suggest the reaction proceeds through the initial formation of the aziridine (B145994), which then undergoes a ring expansion to the more thermodynamically stable azetidine product. researchgate.net The presence of a methyl group on the carbon bearing the bromines was shown to be critical in directing the reaction towards the azetidine product. researchgate.net

The strain-release-driven synthesis from azabicyclo[1.1.0]butanes also offers regiocontrol. The initial lithiation and subsequent reaction with electrophiles allow for predictable functionalization at the 1- and 3-positions of the resulting azetidine ring. bris.ac.ukresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-(Dimethoxymethyl)azetidine |

| Azetidine |

| Aziridine |

| Piperidine (B6355638) |

| Piperazine |

| Pyrrolidine (B122466) |

| PF-04418948 |

| Azabicyclo[1.1.0]butane |

| Acyl silane |

| 2-isoxazoline-3-carboxylate |

| Alkynyl ketone |

| N-tosylimine |

| 3-methyleneazetidine |

| Diazo compound |

| Estrone |

| Carbapenem |

| 1,3-oxazinan-2-one |

| cis-3,4-epoxy amine |

| 3-hydroxyazetidine |

| 3-hydroxypyrrolidine |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amine |

| 2-bromomethyl-2-methylaziridine |

| 3-bromoazetidine |

| 3-methoxyazetidine |

| Azelnidipine |

| Cobimetinib |

| Ximelagatran |

Control of Diastereomeric Purity in Azetidine Derivatives

The stereoselective synthesis of substituted azetidines is of significant interest due to the prevalence of these scaffolds in medicinally relevant compounds. The control of diastereomeric purity in azetidine derivatives, including those with substituents at the 3-position like the dimethoxymethyl group, is often achieved through various synthetic strategies that leverage steric and electronic effects, as well as the choice of reagents and reaction conditions.

One common approach to introduce stereocenters in the azetidine ring is through the cyclization of acyclic precursors. For instance, the diastereospecific synthesis of polysubstituted azetidines can be achieved from 1,3-amino alcohols. In such reactions, the stereochemistry of the starting material directly dictates the stereochemistry of the final azetidine ring, making the enantiomeric purity of the precursor crucial.

Another powerful method involves the difunctionalization of azetines. For example, a copper-catalyzed boryl allylation of azetines allows for the creation of two new stereogenic centers at the C-2 and C-3 positions with high diastereoselectivity. The reaction proceeds via a syn-addition mechanism, leading to complete relative stereocontrol. The choice of a chiral ligand on the copper catalyst can also impart high enantioselectivity. This methodology provides a convenient route to chiral 2,3-disubstituted azetidines, which have traditionally been challenging to synthesize. nih.gov

Furthermore, the diastereoselective functionalization of the azetidine ring itself is a key strategy. The α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile can proceed with high diastereoselectivity, influenced by the nature of the protecting group and the electrophile. uni-muenchen.de This approach allows for the introduction of a second substituent with controlled stereochemistry relative to the existing one.

In the context of a this compound, the bulky dimethoxymethyl group would be expected to exert significant steric influence during synthetic transformations, directing incoming reagents to the less hindered face of the molecule and thereby controlling the diastereomeric outcome.

The table below summarizes various methods for achieving diastereomeric control in the synthesis of substituted azetidines.

| Method | Key Features | Stereochemical Control | Example Precursor/Substrate |

| Cyclization of 1,3-amino alcohols | Diastereospecific | Pre-existing stereocenters in the acyclic precursor determine the product's stereochemistry. | Enantiomerically pure 1,3-amino alcohols with three chiral centers. acs.org |

| Cu-catalyzed difunctionalization of azetines | High diastereoselectivity and enantioselectivity | Syn-addition mechanism and use of chiral ligands. | Azetines undergoing boryl allylation. nih.gov |

| Diastereoselective α-functionalization | High diastereoselectivity | Steric hindrance from existing substituents and chelation control. | N-protected 3-substituted azetidines. |

| Iodocyclization of homoallylamines | High diastereoselectivity | Formation of a cis-substituted azetidine is favored under kinetic control at room temperature. rsc.org | Homoallylamines. |

Kinetic and Thermodynamic Considerations in Azetidine Transformations

The formation and transformation of azetidines are often governed by a delicate interplay of kinetic and thermodynamic factors. The inherent ring strain of the four-membered azetidine ring, which is intermediate between that of highly strained aziridines and more stable pyrrolidines, plays a crucial role in its reactivity. rsc.orgrsc.orgresearchgate.net

A classic example of kinetic versus thermodynamic control is observed in the rearrangement of aziridines to azetidines. The base-induced cyclization of certain precursors can lead to the formation of 2-(bromomethyl)aziridines as the kinetically favored products. However, these can be thermally isomerized to the more thermodynamically stable 3-bromoazetidines. nih.gov This transformation highlights that while the three-membered ring may form faster, the four-membered ring represents a more stable arrangement under equilibrating conditions.

Similarly, in the synthesis of 3-methoxyazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, the corresponding 2-(bromomethyl)-2-methylaziridines are considered the kinetic products, while the 3-methoxy-3-methylazetidines are the thermodynamic products. researchgate.net Heating the isolated aziridine intermediates can lead to their conversion into the more stable azetidine derivatives. researchgate.net

The iodocyclization of homoallylamines also demonstrates this principle. At room temperature, the reaction stereoselectively yields 2-(iodomethyl)azetidine derivatives, which are the kinetic products. Upon increasing the reaction temperature, these azetidines can isomerize to the thermodynamically more stable 3-iodopyrrolidines. rsc.org This indicates that the initial cyclization to the four-membered ring is faster, but the five-membered ring is the more stable outcome.

The stability of the azetidine ring can also be influenced by the nature of its substituents. For instance, N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening if a nucleophilic group is present on the substituent, highlighting the latent reactivity of the strained ring. nih.gov The basicity of the azetidine nitrogen, and thus its propensity to protonate and trigger decomposition, can be modulated by the electronic properties of the N-substituent. nih.gov

The following table provides a comparative overview of kinetic and thermodynamic products in reactions involving azetidine formation and transformation.

| Reaction | Kinetic Product | Thermodynamic Product | Conditions Favoring Thermodynamic Product |

| Base-induced cyclization/rearrangement | 2-(Bromomethyl)aziridine derivatives nih.gov | 3-Bromoazetidine derivatives nih.gov | Thermal isomerization. nih.gov |

| Synthesis from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | 2-(Bromomethyl)-2-methylaziridine derivatives researchgate.net | 3-Methoxy-3-methylazetidine derivatives researchgate.net | Refluxing in methanol (B129727). researchgate.net |

| Iodocyclization of homoallylamines | 2-(Iodomethyl)azetidine derivatives rsc.org | 3-Iodopyrrolidine derivatives rsc.org | Increased reaction temperature (e.g., 50 °C). rsc.org |

Applications of 3 Dimethoxymethyl Azetidine As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of a masked aldehyde group within the strained azetidine (B1206935) framework makes 3-(dimethoxymethyl)azetidine a highly sought-after synthon for the introduction of key functionalities in multi-step syntheses.

As a Synthon for Protected Aldehyde Functionalities within Azetidines

The dimethoxymethyl group serves as a stable acetal (B89532), effectively protecting the aldehyde moiety from a wide range of reaction conditions. This allows for extensive chemical manipulation of other parts of the molecule without premature reaction of the aldehyde. The azetidine ring itself can be functionalized, for instance, at the nitrogen atom, before the latent aldehyde is unmasked under mild acidic conditions. This controlled deprotection strategy is a cornerstone of its utility, enabling the sequential introduction of different functionalities and the construction of highly substituted azetidine derivatives.

The protected aldehyde can be deprotected to reveal the reactive carbonyl group at a desired stage of a synthetic sequence. This unveiled aldehyde can then participate in a variety of subsequent transformations, including but not limited to:

Wittig reactions: To introduce carbon-carbon double bonds.

Reductive aminations: To form new amine functionalities.

Aldol reactions: To create new stereocenters and carbon-carbon bonds.

Grignard and organolithium additions: To introduce a wide array of alkyl, aryl, and vinyl groups.

This strategic unmasking of the aldehyde functionality provides a powerful method for the elaboration of complex side chains on the azetidine core, making this compound a key intermediate in the synthesis of diverse molecular scaffolds.

Contributions to Total Synthesis of Natural Products and Analogues (e.g., Penaresidin B)

The utility of azetidine-containing building blocks is prominently highlighted in the total synthesis of natural products. One notable example is the synthesis of Penaresidin B, a marine alkaloid exhibiting interesting biological activities. While the direct use of this compound in published syntheses of Penaresidin B is not explicitly detailed in readily available literature, the synthesis of this natural product relies heavily on a closely related intermediate: a protected azetidine-3-carbaldehyde (B13561631).

In several synthetic routes towards Penaresidin B, a key step involves the construction of a highly functionalized azetidine core bearing a protected aldehyde or a precursor to an aldehyde at the C3 position. This "azetidine aldehyde" serves as a crucial handle for the introduction of the complex side chain characteristic of the Penaresidin family of natural products. The dimethoxymethyl group represents a common and effective protecting group for such an aldehyde. The general synthetic strategy often involves:

Synthesis of the Azetidine Core: Construction of the four-membered ring with the desired stereochemistry.

Installation of the Aldehyde Precursor: Introduction of a group at the C3 position that can be readily converted to an aldehyde, such as a protected hydroxymethyl group or, indeed, a dimethoxymethyl group.

Side Chain Elaboration: Deprotection of the aldehyde and subsequent reaction (e.g., Wittig olefination) to append the characteristic lipid side chain.

The stability of the dimethoxyacetal protecting group in this compound would be advantageous in such a multi-step synthesis, allowing for the manipulation of other functional groups on the azetidine ring or the side chain precursor without interfering with the latent aldehyde. Therefore, while specific literature explicitly naming this compound in the context of Penaresidin B synthesis is not prevalent, its role as a stable and reliable synthon for the essential azetidine-3-carbaldehyde intermediate is conceptually significant and aligns with the general strategies employed in the total synthesis of this and related natural products.

Precursor to Other Heterocyclic Scaffolds

Beyond its use in incorporating the azetidine motif directly into target molecules, this compound can also serve as a starting material for the synthesis of other important heterocyclic systems through ring-transformation reactions.

Formation of Amino Acid Derivatives

The versatility of the azetidine ring system allows for its use in the synthesis of non-proteinogenic amino acids, which are of significant interest in medicinal chemistry and peptide science. While direct transformations of this compound to amino acid derivatives are not extensively documented, the functional handles it possesses are amenable to synthetic pathways leading to such compounds.

For instance, the nitrogen atom of the azetidine ring can be derivatized, and the protected aldehyde can be converted into a carboxylic acid or a related functional group. A hypothetical synthetic route could involve:

N-Protection: Introduction of a suitable protecting group on the azetidine nitrogen.

Deprotection and Oxidation: Conversion of the dimethoxymethyl group to a carboxylic acid moiety via the corresponding aldehyde.

Ring Opening or Functionalization: Selective cleavage of the azetidine ring or further modification to yield a desired amino acid scaffold.

The synthesis of various azetidine-containing amino acids has been reported, starting from different azetidine precursors. For example, azetidine-2-carboxylic acid and its derivatives are known to be synthesized from precursors like 3-allyl-azetidine derivatives. While a direct synthetic route from this compound is not explicitly detailed, its structure provides the necessary components for elaboration into unique amino acid structures.

Construction of Pyrrolidines and Piperidines

The inherent ring strain of the azetidine core makes it susceptible to ring-expansion reactions, providing a valuable synthetic route to larger, more stable five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines. Although specific examples detailing the ring expansion of this compound are not prominent in the literature, the general principles of azetidine ring expansion can be applied.

These transformations often proceed through the formation of an azetidinium ion intermediate, which can then undergo a nucleophilic attack leading to ring opening and subsequent recyclization to a larger ring. The substituent at the 3-position can influence the regioselectivity of this process.

A plausible, though not explicitly documented, synthetic strategy for the conversion of this compound to a substituted pyrrolidine (B122466) could involve:

Activation of a Side Chain: Conversion of a functional group attached to the azetidine ring (potentially derived from the dimethoxymethyl group) into a suitable leaving group.

Intramolecular Cyclization: Formation of a bicyclic azetidinium intermediate.

Nucleophilic Ring Opening: Attack of a nucleophile on one of the carbons of the azetidine ring, leading to the formation of a five-membered pyrrolidine ring.

Similarly, multi-step sequences involving ring opening and reclosure could potentially lead to the formation of piperidine (B6355638) derivatives. The field of azetidine chemistry has seen the development of various methodologies for such ring expansions, and the functional handles present in this compound make it a potential substrate for these transformations.

Synthesis of β-Lactams from Azetidines

β-Lactams, or azetidin-2-ones, are a fundamentally important class of heterocycles, most notably for their presence in penicillin and cephalosporin (B10832234) antibiotics. The synthesis of β-lactams from pre-existing azetidine rings typically involves the oxidation of the carbon atom adjacent to the nitrogen.

While there is a vast body of literature on the synthesis of β-lactams through methods like the Staudinger cycloaddition, the direct conversion of a simple azetidine like this compound to a β-lactam is not a commonly reported transformation. The oxidation of an unactivated methylene (B1212753) group adjacent to the nitrogen in the azetidine ring to a carbonyl group presents a significant synthetic challenge.

Role in Chiral Molecule Synthesis

This compound is a valuable building block in asymmetric synthesis due to its rigid four-membered ring and the presence of a stereocenter. Its structure allows it to serve as a scaffold for introducing chirality and directing the stereochemical outcome of reactions.

As a Chiral Template for Stereoselective Transformations

The constrained conformation of the azetidine ring makes it an effective chiral template. When incorporated into a larger molecule, it can influence the facial selectivity of reactions at nearby prochiral centers, leading to the preferential formation of one stereoisomer over another. This stereocontrol is crucial in the synthesis of complex molecules where specific stereochemistry is required for biological activity or material properties. nih.gov

The synthesis of various substituted azetidines often relies on stereocontrolled methods to achieve the desired configuration. emory.edunih.gov For example, the synthesis of azetidine-2,3-dicarboxylic acids has been achieved in a stereocontrolled manner, yielding specific stereoisomers. emory.edunih.gov This control is fundamental to creating molecules with precise three-dimensional arrangements. Research has demonstrated that chiral azetidin-3-ones can be prepared and subsequently used in stereoselective reactions, such as Wittig olefination followed by a highly stereoselective hydrogenation, to produce conformationally constrained amino acid analogues. nih.govresearchgate.net

The following table summarizes examples of stereoselective transformations where azetidine derivatives act as chiral templates or are synthesized stereoselectively.

| Precursor/Reactant | Reagents/Conditions | Product | Stereochemical Outcome |

| Chiral N-propargylsulfonamides | Gold-catalysis, Intermolecular Oxidation | Chiral Azetidin-3-ones | Excellent enantiomeric excess (e.e.) |

| Azetidin-3-one | Wittig olefination, then Rhodium-catalyzed hydrogenation | cis-Azetidine-derived glutamate/aspartate analogues | Highly stereoselective |

| N-Alkylidene-(2,3-dibromopropyl)amines | NaBH4, Methanol (B129727) | 2-(Bromomethyl)aziridines | Stereoselective formation of aziridine (B145994) intermediate |

| Donor-Acceptor Azetines | Pd/C, H2 (1 atm) | Tetrasubstituted Azetidine-2-carboxylates | Stereoselective hydrogenation to a single stereoisomer |

Generation of Enantioenriched Derivatives

Beyond acting as a template, this compound can be a starting point for the synthesis of various enantioenriched azetidine derivatives. nih.gov The development of methods to synthesize chiral azetidines is a significant area of organic synthesis. magtech.com.cnresearcher.life

One notable approach involves the asymmetric copper(I)-catalyzed cycloaddition of metallo-enolcarbenes with imido-ylides to produce chiral tetrasubstituted azetines. nih.govnih.gov These intermediates can then undergo stereoselective hydrogenation to yield a single stereoisomer of the corresponding tetrasubstituted azetidine-2-carboxylate. nih.gov This method provides access to complex azetidine structures with high enantiopurity.

The synthesis of novel heterocyclic amino acids containing the azetidine ring has been achieved through sequences starting from (N-Boc)azetidin-3-one. nih.gov The process involves a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition with various NH-heterocycles, yielding functionalized 3-substituted azetidines. nih.gov While this specific example starts from an achiral ketone, the principle can be adapted using chiral catalysts or auxiliaries to achieve enantioenriched products.

The table below details methods for generating enantioenriched azetidine derivatives.

| Starting Material | Catalysis/Method | Product Class | Key Feature |

| Silyl-protected Z-γ-substituted enoldiazoacetates and imido-sulfur ylides | Asymmetric [3+1]-cycloaddition with chiral sabox copper(I) catalysis | Chiral p-methoxybenzyl azetine-2-carboxylates | Highly enantioselective synthesis of azetine intermediates |

| (N-Boc)azetidin-3-one | Horner–Wadsworth–Emmons reaction, then aza-Michael addition | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | Efficient route to diverse azetidine-containing amino acid derivatives |

| Chiral Azetines | Pd/C Catalytic Hydrogenation | Tetrasubstituted Azetidine-2-carboxylates | Stereoselective reduction to form products with three chiral centers |

Computational and Theoretical Studies on Azetidine Ring Systems

Quantum Chemical Investigations of Ring Strain and Stability

The defining feature of the azetidine (B1206935) ring is its significant strain energy, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. Quantum chemical calculations have been instrumental in quantifying this strain and understanding its impact on the molecule's stability and reactivity.

The ring-strain energy of azetidine is approximately 25.2-25.4 kcal mol⁻¹, a value comparable to that of other highly strained cyclic systems like cyclobutane (B1203170) (26.4 kcal mol⁻¹), aziridine (B145994) (26.7-27.7 kcal mol⁻¹), and cyclopropane (B1198618) (27.6 kcal mol⁻¹). researchgate.netrsc.org This is substantially higher than the strain found in larger heterocyclic rings such as pyrrolidine (B122466) (5.4-5.8 kcal mol⁻¹) and piperidine (B6355638) (0 kcal mol⁻¹). researchgate.netrsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a characteristic that is often exploited in synthetic chemistry. nih.gov Despite this, the azetidine ring is notably more stable and easier to handle than the three-membered aziridine ring. rsc.orgrsc.org

Various quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, have been employed to probe the electronic structure and stability of the azetidine ring. acs.orgresearchgate.net These studies have elucidated the nature of the bonding within the ring and the distribution of electron density, providing a theoretical basis for its observed chemical behavior. The stability of azetidines can be influenced by substituents on the ring. For instance, in a series of N-substituted azetidines, N-pyridyl analogues demonstrated greater stability than N-phenyl analogues, a phenomenon attributed to the lower pKa of the azetidine nitrogen in the former, which prevents protonation and subsequent decomposition. nih.gov

Table 1: Comparative Ring Strain Energies

| Compound | Ring Strain Energy (kcal mol⁻¹) |

| Piperidine | 0 |

| Pyrrolidine | 5.4 - 5.8 rsc.org |

| Azetidine | 25.2 - 25.4 researchgate.netrsc.org |

| Cyclobutane | 26.4 researchgate.net |

| Aziridine | 26.7 - 27.7 rsc.org |

| Cyclopropane | 27.6 researchgate.net |

Theoretical Rationalization of Reaction Mechanisms and Regioselectivity

Computational chemistry has become an indispensable tool for elucidating the mechanisms of reactions involving azetidines and for rationalizing their regioselectivity. DFT calculations, often in conjunction with explicit solvent models, have been successfully applied to understand the intricate details of azetidine formation and functionalization. acs.org

One area where theoretical studies have been particularly insightful is in understanding the regioselectivity of ring-opening reactions. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational studies suggested that the coordination of the lanthanum (III) catalyst to the substrate and/or product is responsible for the observed C3-selective aminolysis. nih.gov

Theoretical rationalizations have also been provided for rearrangement reactions, such as the conversion of aziridines to azetidines. acs.orgresearchgate.net In the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, computational analysis of the proposed reaction pathways helped to identify the key reactive intermediates, including bicyclic aziridinium (B1262131) ions. researchgate.net These studies can explain why certain reaction pathways are favored over others, for instance, by comparing the activation barriers of different potential routes. researchgate.net

Furthermore, computational models have been developed to predict the feasibility and outcome of reactions to form azetidines. By calculating frontier molecular orbital (HOMO-LUMO) energies, researchers can prescreen potential starting materials to determine which pairs are likely to react and form the desired azetidine product. mit.eduthescience.dev This approach moves beyond a trial-and-error process, allowing for a more rational design of synthetic strategies. mit.edu

Prediction of Reactivity and Stereochemical Outcomes

Building on the understanding of reaction mechanisms, computational methods are increasingly used to predict the reactivity of azetidine derivatives and the stereochemical outcomes of their reactions. These predictive models are of significant value in synthetic planning and drug discovery.

Computational models have been developed that can predict which compounds will react to form azetidines under photocatalytic conditions. mit.eduthescience.devbioquicknews.com By analyzing factors such as frontier orbital energies and the availability of carbon atoms for reaction, these models can forecast not only whether a reaction will occur but also provide an indication of the potential yield. mit.eduthescience.dev In one study, the predictions for 18 different alkene-oxime pairs were largely accurate when tested experimentally. mit.eduthescience.dev

The stereochemical outcome of reactions involving azetidines can also be rationalized and predicted using theoretical methods. For instance, in the synthesis of 2-arylazetidines, quantum chemical investigations were consistent with experimental findings that showed a trans geometry of the substituents at the 2 and 3 positions of the azetidine ring. acs.org DFT calculations have also been used to understand the configurational lability of lithiated azetidines, revealing the involvement of equilibrating diastereoisomeric intermediates. mdpi.com This is in contrast to the configurational stability observed for the smaller lithiated aziridines. mdpi.com

The development of quantitative models based on methods like Natural Bond Orbital (NBO) analysis has also proven valuable in predicting reactivity in the broader field of bioorthogonal chemistry, which includes reactions of strained rings like azetidines. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior and conformational landscape of azetidine-containing systems. These simulations, which model the movement of atoms and molecules over time, offer insights into the flexibility and conformational preferences of the azetidine ring.

The four-membered azetidine ring is not planar and can undergo a puckering motion. MD simulations can be used to explore this conformational flexibility and to understand how it is influenced by substituents on the ring and by the surrounding environment. For example, MD simulations have been used to parameterize the proline analogue, azetidine-2-carboxylic acid (Aze), for use in simulations of peptides. nih.gov These studies revealed that Aze has a greater tendency than proline to undergo trans→cis peptide bond isomerization, which can induce a significant bend in a polypeptide chain. nih.gov

The conformational dynamics of molecules are crucial for their biological activity. MD simulations, in combination with molecular docking, have been used to study the interactions of azetidin-2-one derivatives with their biological targets, such as tubulin. mdpi.comresearchgate.net These simulations can help to understand the binding conformations of these molecules and to rationalize their structure-activity relationships. mdpi.comresearchgate.net Furthermore, MD simulations have been employed to investigate the conformational changes in enzymes, which can be critical for their function and for the design of selective inhibitors. nih.govosti.gov

Analytical Methodologies for Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(Dimethoxymethyl)azetidine. researchgate.netslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

For azetidine (B1206935) derivatives, ¹H and ¹³C NMR spectra are fundamental. nih.govjmchemsci.comajchem-a.com The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of each proton. For instance, protons on the azetidine ring are expected to resonate at specific chemical shifts, while the protons of the dimethoxymethyl and methoxy groups will have distinct signals. ipb.pt Similarly, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom, with the carbons of the azetidine ring, the acetal (B89532) carbon, and the methoxy carbons appearing at characteristic chemical shifts. nih.gov

Advanced 2D NMR techniques are crucial for unambiguous structural assignment. researchgate.netslideshare.netipb.pt

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another within the molecule. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for determining stereochemistry. ipb.pt It identifies protons that are close in space, even if they are not directly bonded, allowing for the determination of the relative configuration of substituents on the azetidine ring. ipb.ptwordpress.com For azetidine rings, the coupling constants (J-values) between adjacent protons can also help to distinguish between cis and trans isomers. ipb.pt

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Gained |

|---|---|---|---|

| ¹H | 1D NMR | Variable (e.g., Azetidine ring protons, CH(OCH₃)₂, OCH₃) | Electronic environment of protons. |

| ¹³C | 1D NMR | Variable (e.g., Azetidine ring carbons, Acetal carbon, Methoxy carbons) | Number and type of carbon atoms. |

| ¹H-¹H | COSY | N/A | Connectivity of adjacent protons. |

| ¹H-¹³C | HSQC/HMQC | N/A | Direct C-H bond correlations. |

| ¹H-¹³C | HMBC | N/A | Long-range (2-3 bond) C-H correlations. |

| ¹H-¹H | NOESY/ROESY | N/A | Through-space proximity of protons for stereochemical assignment. ipb.ptwordpress.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present. lumenlearning.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C-N, and C-O bonds.

C-H stretching vibrations from the alkane-like portions of the azetidine ring and the methyl groups typically appear in the region of 2850-3000 cm⁻¹. pressbooks.pub

C-N stretching vibrations of the azetidine ring are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

C-O stretching vibrations from the dimethoxymethyl group would produce strong bands in the 1000-1300 cm⁻¹ region. lumenlearning.com The absence of certain bands, such as a broad O-H stretch around 3200-3600 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹, can confirm the absence of hydroxyl or carbonyl groups, respectively. libretexts.org

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretch | 2850 - 3000 pressbooks.pub |

| N-H (secondary amine) | Stretch | 3300 - 3500 (if present and not N-substituted) libretexts.org |

| C-N (amine) | Stretch | 1000 - 1350 |

| C-O (ether/acetal) | Stretch | 1000 - 1300 lumenlearning.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular weight, which is reported to be 131.175. cymitquimica.com This allows for the confirmation of its elemental composition.

When subjected to electron ionization (EI) or other ionization techniques, the molecule will fragment in a predictable manner. The analysis of these fragments provides clues about the molecule's structure. Common fragmentation pathways for ethers involve α-cleavage (cleavage of the bond adjacent to the oxygen atom). miamioh.edu For cyclic amines like azetidine, ring-opening and subsequent fragmentation are common. nih.gov The resulting mass spectrum, a plot of ion intensity versus m/z, serves as a molecular fingerprint.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.govspringernature.comnih.gov This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through a single crystal of the compound, the X-rays are diffracted by the electrons in the molecule. thieme-connect.de The resulting diffraction pattern can be mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. thieme-connect.de

This method provides unambiguous information about bond lengths, bond angles, and the stereochemical relationship between different parts of the molecule. springernature.com For chiral molecules, X-ray crystallography can determine the absolute configuration of stereogenic centers, which is crucial for understanding their biological activity. researchgate.netnih.gov

Green Chemistry and Sustainable Approaches in Azetidine Synthesis Research

Development of Environmentally Benign Synthetic Protocols

The shift towards greener synthetic practices in azetidine (B1206935) chemistry is marked by the adoption of innovative strategies that minimize environmental impact. These include harnessing light energy to drive reactions, replacing conventional volatile organic solvents, and designing synthetic routes that maximize the incorporation of starting materials into the final product.

Photocatalytic methods, particularly those utilizing visible light, have emerged as powerful and sustainable tools for the synthesis of azetidines. magtech.com.cnwikipedia.org These approaches offer mild reaction conditions, operational simplicity, and access to highly functionalized azetidine products from readily available precursors. nih.gov

A prominent strategy is the visible-light-mediated intermolecular aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. acs.orgjnsparrowchemical.com Researchers have successfully utilized iridium photocatalysts to facilitate the [2+2] cycloaddition of oximes with a wide range of alkenes. nih.govchemrxiv.org This method relies on a triplet energy transfer mechanism from the photocatalyst to the oxime substrate. chemrxiv.orgacs.org One study identified 2-isoxazoline-3-carboxylates as particularly effective oxime surrogates that, upon activation by an iridium photocatalyst, react with various alkenes to yield functionalized azetidines in high yields, sometimes up to 99%. magtech.com.cnnih.gov The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. chemrxiv.org

Copper-based photocatalysis has also been employed for azetidine synthesis. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes represents a [3+1] cyclization approach characterized by a double C-H activation, offering an atom-economic route to azetidines. researchgate.net Another copper-catalyzed method involves a photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides, which provides controlled synthesis of the azetidine ring. acs.org

Furthermore, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed. organic-chemistry.org These oxidative reactions, induced by photoredox catalysis, allow for the stereoselective and atom-economic synthesis of azetidines without the need for pre-functionalized starting materials. acs.org

| Method | Catalyst/Mediator | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular [2+2] Cycloaddition (Aza Paternò–Büchi) | Iridium photocatalyst | Oximes (e.g., 2-isoxazoline-3-carboxylates) and Alkenes | Visible light, mild conditions, high yields (up to 99%), broad scope. | magtech.com.cnnih.gov |

| [3+1] Radical Cascade Cyclization | Copper photocatalyst | Aliphatic Amines and Alkynes | Visible light, atom-economic, double C-H activation. | researchgate.net |

| Anti-Baldwin 4-exo-dig Radical Cyclization | Copper photocatalyst | Ynamides | Visible light, full regioselectivity. | acs.org |

| Dehydrogenative [2+2] Cycloaddition | Photoredox catalyst | Amines and Alkenes | Aerobic oxidation, atom-economic, stereoselective. | acs.orgorganic-chemistry.org |

The replacement of conventional volatile organic solvents with greener alternatives is a cornerstone of sustainable chemistry. iaph.in While many reported azetidine syntheses still employ traditional solvents, research into the use of water and ionic liquids is gaining traction.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. A notable example of its application in azetidine synthesis is a one-pot cyclocondensation of alkyl dihalides with primary amines. This reaction proceeds in an alkaline aqueous medium under microwave irradiation, providing an efficient and environmentally friendly route to N-heterocycles, including azetidines. rsc.org

Ionic liquids (ILs) are considered "designer solvents" with negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. frontiersin.orgnih.gov Their properties can be tuned by modifying the cation or anion structure. frontiersin.org While the direct use of ionic liquids as a solvent for the synthesis of the azetidine ring is not yet widely documented in dedicated studies, their potential as a recyclable and non-volatile medium makes them a highly attractive area for future research in sustainable azetidine chemistry. chemrxiv.orgresearchgate.net The development of azetidine-containing ionic liquids themselves is also an area of interest, suggesting a future synergy between the solvent and the synthetic target. chemrxiv.org

Many modern azetidine syntheses are designed with these principles in mind.

Cycloaddition Reactions : The [2+2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction, are inherently atom-economical as all atoms from the two reactants (imine and alkene) are combined to form the azetidine ring. acs.org

Dehydrogenative Couplings : Photocatalytic dehydrogenative cycloadditions are also highly atom-economic, forming the desired product with the loss of only hydrogen molecules, avoiding the use of stoichiometric oxidants that would generate significant waste. acs.org

Cascade Reactions : The development of cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, significantly improves step economy. The photo-induced copper-catalyzed radical cascade cyclization to form azetidines is an example of this efficient approach. researchgate.net

By focusing on reaction types like additions, cycloadditions, and rearrangements, chemists can design synthetic routes that are both atom- and step-economical, aligning with the goals of sustainable chemical manufacturing.

Catalysis in Sustainable Azetidine Chemistry

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while using sub-stoichiometric amounts of a catalyst that can often be recycled. Both metal-based and metal-free organocatalytic systems are being developed to promote sustainable azetidine synthesis.

Transition metal catalysis offers powerful and versatile methods for C-N bond formation to construct the azetidine ring. Sustainable approaches focus on using non-toxic, earth-abundant metals and designing processes that minimize waste.

Lanthanum Catalysis : Lanthanum(III) triflate (La(OTf)₃) has been used as an efficient catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. This method is notable for its high yields and tolerance of various sensitive functional groups, proceeding under catalytic conditions that reduce the need for stoichiometric reagents.

Palladium Catalysis : Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for synthesizing functionalized azetidines. This method activates C-H bonds directly, avoiding the need for pre-functionalization of the substrate, which improves step-economy and reduces waste from protecting groups and activation steps.

Copper Catalysis : As mentioned in the photocatalysis section, copper complexes are effective catalysts for azetidine synthesis. researchgate.net Beyond photochemistry, copper catalysts are also used in multicomponent reactions, for example, to prepare functionalized azetidine derivatives from terminal alkynes, sulfonyl azides, and carbodiimides under mild, base-free conditions. rsc.org

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, is an intrinsically green approach that avoids issues of heavy metal toxicity and contamination of the final product.

An important development in this area is the enantioselective organocatalyzed formal [2+2] cycloaddition of ketimines with allenoates. This reaction, which can be considered an aza-Morita-Baylis-Hillman (aza-MBH) type reaction, provides access to highly functionalized azetidines that contain a chiral tetrasubstituted carbon center. The use of chiral organocatalysts promotes the reaction with high enantioselectivity and in good to excellent yields. acs.org

Another organocatalytic strategy involves the [2+2] annulation of isatin-derived ketimines with allenoates, catalyzed by a bifunctional cinchona-based catalyst, to produce enantioenriched spirooxindole-azetidine compounds. These methods demonstrate the power of organocatalysis to construct complex and stereochemically rich azetidine scaffolds in a more sustainable, metal-free manner.

Future Research Directions and Unexplored Avenues

The unique structural properties of 3-(Dimethoxymethyl)azetidine, characterized by a strained four-membered ring and a versatile acetal (B89532) functional group, position it as a compound of significant interest for future chemical exploration. The following sections outline key areas where further research could yield novel methodologies, uncover new chemical behaviors, and expand the applications of this and related azetidine (B1206935) derivatives.

Q & A

Q. What are the common synthetic routes for preparing 3-(Dimethoxymethyl)azetidine, and what are the critical reaction parameters to consider?

Answer: this compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (a related compound) is synthesized using tert-butyl ester protection and bromopyridine intermediates . Key parameters include:

- Reagent selection : Use of triethylamine as a base to neutralize HCl byproducts during azetidine ring formation .

- Temperature control : Reactions often require low temperatures (0–5°C) to prevent side reactions, especially when handling moisture-sensitive intermediates .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

Answer:

- NMR spectroscopy : Analyze - and -NMR to confirm the presence of the azetidine ring (e.g., characteristic δ 3.6–4.0 ppm for methoxy groups) and dimethoxymethyl substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) should match the calculated molecular weight (e.g., CHNO for the base structure) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. How does the substitution pattern on the azetidine ring influence the compound's interaction with biological targets such as the NLRP3 inflammasome?

Answer: Substituents like dimethoxymethyl groups enhance lipophilicity, improving membrane permeability. For example, 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride showed inhibition of NLRP3 inflammasome activation in LPS-stimulated BV2 microglia by reducing ROS generation and downregulating TLR4/MyD88/NF-κB pathways . Key methodologies include:

Q. What experimental strategies are recommended for investigating the metabolic stability of this compound in in vitro models?

Answer:

- Liver microsomal assays : Incubate the compound (10 µM) with human or rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 minutes, then quantify remaining substrate via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess potential drug-drug interactions .

- Solubility optimization : Adjust dimethyl sulfoxide (DMSO) concentrations (<0.1% v/v) to avoid solvent interference in metabolic assays .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced dopamine transporter (DAT) affinity?

Answer:

- Scaffold modification : Replace the dimethoxymethyl group with bulkier substituents (e.g., diarylmethoxyethylidenyl) to enhance DAT binding. Tropane-derived analogues showed higher DAT selectivity over serotonin/norepinephrine transporters in rat brain tissue .

- Binding assays : Perform competitive radioligand displacement using H-WIN 35428 for DAT affinity measurements (K values < 10 nM indicate high potency) .

- Molecular docking : Use DAT crystal structures (PDB: 4XP4) to model interactions and optimize substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.